molecular formula C12H10N2O4 B5031117 methyl 3-(1H-indol-3-yl)-2-nitroacrylate

methyl 3-(1H-indol-3-yl)-2-nitroacrylate

Cat. No.: B5031117
M. Wt: 246.22 g/mol
InChI Key: VPJPJUJKYXQNJD-WDZFZDKYSA-N
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Description

Significance of Indole (B1671886) and Nitroacrylate Scaffolds in Chemical Research

The indole scaffold is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. It is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products, alkaloids, and pharmaceuticals. rsc.orgresearchgate.net The indole ring system is a key component in a vast array of biologically active compounds, including anticancer, antioxidant, and anti-HIV agents. nih.govresearchgate.net Its structural versatility and ability to interact with various biological targets have cemented its status as a cornerstone for drug discovery and development. researchgate.net

Similarly, the nitroacrylate scaffold is of great importance in synthetic organic chemistry. Nitroacrylates are classified as nitroalkenes, which are powerful and versatile intermediates. wikipedia.orgacs.org The presence of two electron-withdrawing groups—the nitro group and the ester—strongly activates the carbon-carbon double bond, making it highly susceptible to nucleophilic attack. wikipedia.org This feature makes nitroacrylates excellent Michael acceptors, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the nitro group itself is a versatile functional handle that can be transformed into a variety of other groups, such as amines, ketones, or oximes, further expanding its synthetic utility. mdpi.com

Overview of the Chemical Compound's Research Landscape

The research landscape of methyl 3-(1H-indol-3-yl)-2-nitroacrylate is primarily that of a specialized synthetic intermediate. Literature review does not indicate its widespread use as a final bioactive agent but rather highlights its potential as a precursor for more complex molecular architectures. Its value lies in its hybrid nature: it combines the biologically significant indole core with the synthetically versatile nitroacrylate moiety.

Researchers utilize this compound as a starting material to construct elaborate molecules that are otherwise difficult to synthesize. It serves as a key building block in cascade reactions, Michael additions, and cycloaddition reactions to generate novel heterocyclic systems. The activated double bond readily reacts with a wide range of nucleophiles, allowing for the introduction of diverse substituents at the β-position of the indole ring, while the nitro and ester groups offer further sites for chemical modification.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC12H10N2O4
Molar Mass246.22 g/mol
AppearanceData not available in searched literature
Melting PointData not available in searched literature

Historical Context of Related Indole-Nitroalkene Chemistry

The chemistry of indole-nitroalkenes is built upon foundational reactions in organic synthesis. The synthesis of the indole core itself has a rich history, with numerous named reactions developed for its construction, such as the Bartoli, Reissert, and Leimgruber–Batcho syntheses. rsc.orgresearchgate.net These methods provided access to a wide range of substituted indoles, setting the stage for further functionalization.

A pivotal development for the synthesis of indole-nitroalkenes was the application of the Henry reaction, also known as the nitroaldol reaction. mdpi.comorganic-chemistry.org This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. organic-chemistry.org In the context of the title compound, the synthesis typically involves the reaction of indole-3-carboxaldehyde (B46971) with a nitroacetate (B1208598) ester (e.g., methyl nitroacetate). researchgate.net The resulting β-hydroxy nitro-adduct readily undergoes dehydration, often facilitated by the reaction conditions, to yield the corresponding conjugated nitroalkene. researchgate.net This straightforward and efficient method provides reliable access to 3-substituted indole-nitroalkenes, which have since become valuable tools for synthetic chemists.

Scope and Academic Relevance of Investigating this compound

The academic relevance of this compound is significant, stemming directly from its utility as a versatile synthetic building block. Its investigation allows for the exploration of new synthetic methodologies and the creation of libraries of complex indole derivatives for biological screening.

The compound's dual functionality enables chemists to:

Construct Complex Heterocycles: It can participate in cycloaddition and tandem reactions to build novel polycyclic systems containing the indole nucleus.

Introduce Functional Groups: The nitroalkene moiety is a precursor to amines, ketones, and other functional groups, allowing for the synthesis of a wide range of 3-substituted indoles.

Synthesize Potential Bioactive Molecules: By combining the privileged indole scaffold with other pharmacophores via reactions at the activated double bond, researchers can generate new lead compounds for drug discovery programs. nih.govresearchgate.netmdpi.com

In essence, this compound is a valuable tool in the arsenal of synthetic organic chemists. Its study is relevant not for its own sake, but for the vast potential it unlocks in the synthesis of novel and potentially functional molecules with applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (Z)-3-(1H-indol-3-yl)-2-nitroprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-18-12(15)11(14(16)17)6-8-7-13-10-5-3-2-4-9(8)10/h2-7,13H,1H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJPJUJKYXQNJD-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CNC2=CC=CC=C21)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CNC2=CC=CC=C21)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 1h Indol 3 Yl 2 Nitroacrylate and Analogues

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction in the synthesis of methyl 3-(1H-indol-3-yl)-2-nitroacrylate and its analogues. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org

A direct and widely employed method for synthesizing the target compound is the Knoevenagel condensation between indole-3-carboxaldehyde (B46971) and methyl 2-nitroacetate. acgpubs.orgacgpubs.org In this reaction, the active methylene (B1212753) group of methyl 2-nitroacetate acts as the nucleophile, attacking the electrophilic carbonyl carbon of indole-3-carboxaldehyde. The resulting intermediate then undergoes dehydration to form the desired this compound.

The reaction is typically carried out in a suitable organic solvent, and the choice of catalyst and reaction conditions plays a crucial role in the efficiency and yield of the synthesis. acgpubs.org A variety of indole-3-yl derivatives have been successfully prepared using this condensation reaction with different active methylene compounds, demonstrating the versatility of this approach. acgpubs.orgacgpubs.org For instance, the reaction has been effectively performed with compounds like nitromethane, malononitrile, and ethyl nitroacetate (B1208598), showcasing the broad applicability of the Knoevenagel condensation for creating C-3 substituted indole (B1671886) derivatives. acgpubs.org

The selection of an appropriate catalytic system is critical for the successful Knoevenagel condensation to produce nitroacrylates. Various catalysts have been explored to facilitate this transformation, ranging from basic to acidic and Lewis acid systems.

Basic Catalysts : Weakly basic amines are commonly used as catalysts in Knoevenagel condensations. wikipedia.org Piperidine, often in the presence of acetic acid, has been shown to be an effective catalyst for the reaction between indole-3-carboxaldehyde and active methylene compounds. acgpubs.org Other amine-based catalysts, such as triethylamine (B128534), have also been utilized. amazonaws.com

Lewis Acid Catalysts : Lewis acids have been demonstrated to promote the Knoevenagel condensation. Systems like titanium tetrachloride (TiCl₄) in combination with a base such as pyridine (B92270) or triethylamine can be employed. nih.gov Indium(III) chloride (InCl₃), particularly with acetic anhydride (B1165640) as a promoter, has also been reported to effectively catalyze the condensation of various aldehydes with active methylene compounds. acs.org

Ammonium (B1175870) Salt Catalysts : In the context of green chemistry, ammonium salts like ammonium bicarbonate have been investigated as catalysts. It is proposed that these salts release ammonia (B1221849) in situ, which then forms a catalytically active double Schiff base with the aldehyde. tue.nl

Catalyst SystemReactantsNotes
Piperidine / Acetic AcidIndole-3-carboxaldehyde and active methylene compoundsA commonly used basic catalyst system. acgpubs.org
TiCl₄ / Pyridine2-(1-phenylvinyl)benzaldehyde and malonatesA Lewis acid system effective for condensation and subsequent cyclization. nih.gov
InCl₃ / Acetic AnhydrideAromatic and aliphatic aldehydes and active methylene compoundsA Lewis acid promoter system. acs.org
Ammonium BicarbonateBenzaldehyde and malonic acidA green chemistry approach where ammonia is the active catalytic species. tue.nl

The Knoevenagel condensation can lead to the formation of either the Z (zusammen) or E (entgegen) isomer of the resulting α,β-unsaturated product. The stereochemical outcome is influenced by several factors, including the structure of the reactants, the choice of catalyst, and the reaction conditions.

In some cases, the reaction can be highly stereoselective. For example, the Knoevenagel condensation of aromatic aldehydes with ethyl azidoacetate in the presence of sodium ethoxide has been reported to be stereospecific, yielding exclusively the Z-isomer. rsc.org Conversely, microwave-assisted Knoevenagel reactions have been shown to produce (E)-isomers stereoselectively. researchgate.net

The stability of the final product can also dictate the observed isomeric ratio. The initial product mixture may consist of both E and Z isomers, but if they can equilibrate under the reaction conditions, the more thermodynamically stable isomer will predominate. wikipedia.org For derivatives of 3-alkenyloxindole, which are structurally related to the target compound, achieving stereoselective synthesis can be challenging due to the potential for isomerization between the E and Z forms in solution. mdpi.com Careful control of reaction parameters is therefore essential to achieve the desired stereochemistry in the final product.

Approaches via β-Bromo-β-nitroacrylates and Indole

An alternative synthetic route to α-indolyl-β-nitroacrylates involves the reaction of indole with β-bromo-β-nitroacrylate precursors. This method offers a different approach to forming the crucial carbon-carbon bond between the indole ring and the nitroacrylate moiety.

One-pot syntheses are highly desirable in organic chemistry as they offer increased efficiency, reduced waste, and simpler work-up procedures. The synthesis of polysubstituted indoles from pyrroles and β-nitroacrylates has been achieved in a one-pot process. researchgate.net This involves an initial Friedel-Crafts type addition followed by an acid-catalyzed benzannulation. researchgate.net While not a direct synthesis of the title compound from a bromo-precursor, it demonstrates the feasibility of one-pot procedures in constructing complex indole derivatives from nitroacrylate building blocks.

Similarly, one-pot transformations of aliphatic nitroalkanes into polysubstituted indoles have been developed, highlighting the versatility of nitro compounds in indole synthesis under mild conditions. nih.gov These methods often capitalize on the convergent assembly of readily available starting materials.

Synthesis of Precursor Nitroacrylates

The availability of the starting materials, specifically the nitroacrylate precursors, is essential for the successful synthesis of the target compound.

Methyl 2-Nitroacetate : This key precursor is typically prepared from nitromethane. orgsyn.org A common method involves the formation of the dipotassium (B57713) salt of nitroacetic acid from nitromethane, followed by esterification with methanol (B129727) in the presence of a strong acid like sulfuric acid. orgsyn.org This procedure allows for the production of methyl 2-nitroacetate in good yields. orgsyn.orgchemicalbook.comjennysynth.com

Preparation of Methyl (E)-3-Nitroacrylate from Methyl Acrylate (B77674)

Methyl (E)-3-nitroacrylate is a key intermediate, and its preparation from methyl acrylate has been well-documented. A reproducible, high-yield procedure involves a two-step process: the addition of a nitro-iodo group across the double bond of methyl acrylate, followed by an elimination reaction. orgsyn.org

Starting MaterialReagentsIntermediateYieldRef
Methyl Acrylate1. I₂, N₂O₄2. Anhydrous NaOAcMethyl 2-iodo-3-nitropropionate69-72% orgsyn.org
Methyl Acrylate1. N₂O₄, O₂2. Hydrolysis, DehydrationMethyl 2-hydroxy-3-nitropropionate13% orgsyn.org
Methyl Acrylate1. NOCl2. Anhydrous NaOAcMethyl 2-chloro-3-nitropropionate37% (from intermediate) orgsyn.org

Dehydrohalogenation Routes to Nitroacrylates

Dehydrohalogenation is a critical step in several synthetic routes to nitroacrylates. This elimination reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons to form a double bond. The synthesis of methyl (E)-3-nitroacrylate provides clear examples of this strategy. orgsyn.org

The most efficient synthesis of methyl (E)-3-nitroacrylate from methyl acrylate employs a dehydroiodination step. orgsyn.org After the initial nitroiodination of methyl acrylate to form methyl 2-iodo-3-nitropropionate, this intermediate is subjected to elimination conditions. Treatment with anhydrous sodium acetate (B1210297) in diethyl ether facilitates the removal of hydrogen iodide (HI), leading to the formation of the desired α,β-unsaturated nitroacrylate in high yield (88-91% for the elimination step). orgsyn.org

A similar dehydrohalogenation route involves the use of a chloro-substituted intermediate. The reaction of methyl acrylate with nitrosyl chloride yields methyl 2-chloro-3-nitropropionate. orgsyn.org This compound can then be dehydrochlorinated by treatment with anhydrous sodium acetate in ether to produce methyl (E)-3-nitroacrylate. orgsyn.org This demonstrates the versatility of the dehydrohalogenation approach, where different halogenated precursors can be used to access the final nitroacrylate product.

PrecursorHalogen RemovedReagentProductRef
Methyl 2-iodo-3-nitropropionateIodineAnhydrous Sodium AcetateMethyl (E)-3-nitroacrylate orgsyn.org
Methyl 2-chloro-3-nitropropionateChlorineAnhydrous Sodium AcetateMethyl (E)-3-nitroacrylate orgsyn.org

General Synthetic Strategies for Indole-Nitroacrylate Derivatives

The principal strategy for synthesizing this compound involves the condensation of an indole-3-carboxaldehyde with a compound containing an active methylene group, specifically a nitroacetate ester. This type of reaction is generally known as a Knoevenagel condensation or a Henry (nitro-aldol) reaction. acgpubs.orgwikipedia.orgtci-thaijo.org

The reaction involves a nucleophilic addition of the carbanion derived from methyl nitroacetate to the carbonyl group of indole-3-carboxaldehyde. This is typically followed by a dehydration step to eliminate a molecule of water, resulting in the formation of the C=C double bond of the acrylate moiety. wikipedia.org The reaction is generally catalyzed by a weak base, such as piperidine, often used in combination with an acid like acetic acid. acgpubs.org The use of a mild base is crucial to facilitate the deprotonation of the nitroacetate without inducing self-condensation of the indole-3-carboxaldehyde. wikipedia.org

This method is highly effective for coupling the indole ring system with the nitroacrylate functional group, providing a direct route to the target compound and its analogues. acgpubs.orgacgpubs.org A closely related strategy is the Henry reaction, which specifically refers to the condensation with a nitroalkane, such as nitromethane, to form a β-nitro alcohol, which can then be dehydrated to the corresponding nitroalkene. tci-thaijo.org For the synthesis of the title compound, methyl nitroacetate is the required active methylene component.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield and selectivity in the synthesis of indole-nitroacrylate derivatives. Key parameters that are frequently adjusted include the choice of catalyst, solvent, and reaction temperature. researchgate.netmdpi.comacs.org

Catalyst Selection: For Knoevenagel-type condensations leading to indole-nitroacrylates, the catalyst is typically a weak organic base. Piperidine is commonly employed, sometimes with acetic acid, to facilitate the reaction between indole-3-carboxaldehyde and the active methylene compound. acgpubs.org In related syntheses of indole derivatives, various catalysts have been explored. For instance, in the Friedel-Crafts alkylation of indoles with nitroalkenes, different zinc salts (e.g., Zn(OTf)₂, Zn(ClO₄)₂, Zn(BF₄)₂) have been tested, with Zn(OTf)₂ showing superior performance in terms of enantioselectivity. acs.org The choice of catalyst can significantly influence reaction rates and the formation of byproducts.

Solvent Effects: The solvent can have a profound impact on reaction efficiency. Screening various solvents is a standard optimization procedure. For example, in the synthesis of 3-aminoalkylated indoles, acetonitrile (B52724) was found to be the most effective solvent, providing higher yields compared to methanol, ethanol, or chloroform. researchgate.net In other cases, such as the Zn(II)-catalyzed alkylation of indoles, toluene (B28343) was identified as the optimal solvent, affording both excellent yield and high enantiomeric excess. acs.org The choice of solvent depends on the specific reactants and catalyst system, affecting solubility, reaction rates, and equilibrium positions.

Temperature Control: Reaction temperature is another critical variable. For the reductive cyclization of β-nitrostyrenes to form indoles, selectivity was observed to increase with temperature up to 140°C, after which a decrease was noted. mdpi.com Lowering the temperature can also be beneficial; in the alkylation of indole with trans-β-nitrostyrene, reducing the temperature from room temperature to 0°C improved the enantioselectivity from 74% to 84% ee. acs.org Careful control of temperature is therefore necessary to balance reaction rate with the minimization of side reactions and to achieve the desired product selectivity.

ParameterVariables TestedOptimal Condition (Example)OutcomeRef
Solvent Methanol, Ethanol, Acetonitrile, ChloroformAcetonitrileHighest product yield (90%) researchgate.net
Catalyst Zn(OTf)₂, Zn(ClO₄)₂, Zn(BF₄)₂, Zn(SbF₆)₂, Zn(PF₆)₂Zn(OTf)₂Highest enantioselectivity (74% ee) acs.org
Temperature Room Temp, 0°C0°CImproved enantioselectivity (from 74% to 84% ee) acs.org

Reactivity and Reaction Mechanisms of Methyl 3 1h Indol 3 Yl 2 Nitroacrylate

Michael Addition Reactions

The pronounced electrophilic character of the β-carbon makes methyl 3-(1H-indol-3-yl)-2-nitroacrylate an excellent Michael acceptor. researchgate.net The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis. organic-chemistry.orgewadirect.com

This compound readily undergoes Michael addition with soft carbon nucleophiles, particularly those derived from activated methylene (B1212753) compounds. organic-chemistry.org These compounds, such as dialkyl malonates, acetoacetic esters, and cyanoacetates, possess acidic protons between two electron-withdrawing groups. In the presence of a base, they form resonance-stabilized carbanions that can add to the electrophilic β-carbon of the nitroacrylate. This reaction is a powerful tool for constructing complex molecular frameworks by forming new carbon-carbon bonds. researchgate.netresearchgate.net

The general mechanism involves the deprotonation of the activated methylene compound to generate a nucleophilic enolate, which then attacks the β-carbon of the nitroacrylate. Subsequent protonation of the resulting intermediate yields the final adduct.

Table 1: Michael Addition with Activated Methylene Compounds

Nucleophile (Michael Donor) Base Product Type
Diethyl malonate Sodium ethoxide Diethyl 2-(1-(1H-indol-3-yl)-2-nitro-2-(methoxycarbonyl)ethyl)malonate
Ethyl acetoacetate Potassium carbonate Ethyl 2-acetyl-3-(1H-indol-3-yl)-4-nitro-4-(methoxycarbonyl)butanoate

The Aza-Michael reaction involves the conjugate addition of nitrogen-based nucleophiles to activated alkenes. nih.gov this compound is an effective substrate for this transformation, reacting with a variety of primary and secondary amines, hydrazides, and anilines. The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack on the electron-deficient β-carbon. This reaction is highly valuable for the synthesis of β-amino acid derivatives and other nitrogen-containing compounds. nih.gov For instance, the reaction of anilines or hydrazides with the nitroacrylate leads to the formation of N-aryl or N-amino substituted β-amino esters, respectively.

Table 2: Aza-Michael Addition with Nitrogen Nucleophiles

Nucleophile Product Type
Aniline Methyl 3-(1H-indol-3-yl)-2-nitro-3-(phenylamino)propanoate
Benzylamine Methyl 3-(benzylamino)-3-(1H-indol-3-yl)-2-nitropropanoate
Benzohydrazide Methyl 3-(2-benzoylhydrazinyl)-3-(1H-indol-3-yl)-2-nitropropanoate

Cycloaddition Reactions

Cycloaddition reactions are powerful methods for constructing cyclic compounds in a single, often stereocontrolled, step. The electron-deficient nature of this compound makes it an excellent component in several types of cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.comlibretexts.org The reaction rate is significantly accelerated when the dienophile is substituted with electron-withdrawing groups. masterorganicchemistry.comyoutube.com Due to the presence of both nitro and ester groups, this compound acts as a highly reactive dienophile. Its analogue, methyl (E)-3-nitroacrylate, is known to be a potent dienophile that reacts readily with dienes like cyclopentadiene. orgsyn.org The reaction is stereospecific, meaning the stereochemistry of the dienophile is preserved in the final cyclohexene (B86901) product. masterorganicchemistry.com This reactivity allows for the synthesis of complex polycyclic indole (B1671886) alkaloids and related structures.

Table 3: Diels-Alder Reaction Examples

Diene Dienophile Product Type
Cyclopentadiene This compound Substituted 7-(1H-indol-3-yl)-6-nitro-6-(methoxycarbonyl)bicyclo[2.2.1]hept-2-ene
1,3-Butadiene This compound Methyl 4-(1H-indol-3-yl)-3-nitro-3-cyclohexene-1-carboxylate

The 1,3-dipolar cycloaddition is a versatile reaction for synthesizing five-membered heterocycles. nih.govnih.gov Azomethine ylides, which are nitrogen-based 1,3-dipoles, react with dipolarophiles (such as activated alkenes) in a [3+2] cycloaddition to form pyrrolidine (B122466) rings. frontiersin.orgresearchgate.net The reaction is highly efficient for creating the pyrrolidine scaffold, which is a core structure in many natural products and pharmaceuticals. nih.govresearchgate.net this compound, being an electron-deficient alkene, is an excellent dipolarophile for this reaction. The cycloaddition can generate multiple new stereocenters in a single step, offering a powerful strategy for the stereocontrolled synthesis of complex, highly functionalized indolyl-pyrrolidines. nih.gov Azomethine ylides are often generated in situ from the thermal or catalytic ring-opening of aziridines or from the condensation of an α-amino acid with an aldehyde. frontiersin.org

Table 4: 1,3-Dipolar Cycloaddition with an Azomethine Ylide

1,3-Dipole Source Dipolarophile Heterocyclic Product
Sarcosine + Formaldehyde (B43269) (forms N-methylazomethine ylide) This compound Methyl 4-(1H-indol-3-yl)-1-methyl-3-nitropyrrolidine-3-carboxylate

Friedel-Crafts Alkylation Chemistry

The formation of the parent structure, this compound, is a classic example of a Friedel-Crafts-type alkylation. wikipedia.org In this reaction, the electron-rich indole ring acts as a nucleophile, attacking the electrophilic β-carbon of a methyl 2-nitroacrylate precursor. nih.govmetu.edu.tr The reaction is typically catalyzed by Lewis acids or organocatalysts to activate the nitroalkene Michael acceptor. nih.govmasterorganicchemistry.com This C-C bond-forming reaction is a powerful method for the C3-functionalization of indoles. nih.govmdpi.com

Achieving enantioselectivity in the Friedel-Crafts alkylation of indoles is a significant area of research. One effective strategy involves the use of chiral nitroacrylates, where a chiral auxiliary is covalently attached to the acrylate (B77674) moiety. This auxiliary directs the approach of the indole nucleophile, leading to a diastereoselective reaction.

In a notable example, the asymmetric synthesis of β²-tryptophan analogues was achieved through the Friedel-Crafts alkylation of various indoles with a chiral nitroacrylate. researchgate.net The key step utilized an enantiopure chiral auxiliary attached to the acrylate. The reaction between substituted indoles and the chiral nitroacrylate, catalyzed by copper triflate, proceeded with high diastereoselectivity. Subsequent removal of the chiral auxiliary and reduction of the nitro group afforded the desired optically active β-tryptophan analogues. researchgate.net

Table 1: Example of Asymmetric Friedel-Crafts Alkylation using a Chiral Auxiliary researchgate.net

Indole Nucleophile Chiral Electrophile Catalyst Product Diastereoselectivity

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric Friedel-Crafts reactions. buchler-gmbh.com These catalysts operate through various activation modes, often involving the formation of transient iminium ions or hydrogen bonding interactions to enhance the electrophilicity of the nitroacrylate and control the stereochemical outcome. organic-chemistry.org

Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds linked to a cinchona alkaloid, are particularly effective. metu.edu.trbuchler-gmbh.commdpi.com These catalysts can simultaneously activate the indole N-H and the nitro group of the electrophile through hydrogen bonding, orienting the reactants within a chiral environment to induce high enantioselectivity. For instance, bifunctional squaramide organocatalysts have been successfully employed in the Friedel-Crafts alkylation of indoles with various nitroolefins, achieving excellent enantioselectivities (up to >99% ee) with low catalyst loadings under mild conditions. metu.edu.tr Imidazolidinone catalysts, which operate by forming a chiral iminium ion with an α,β-unsaturated aldehyde, represent another major class of organocatalysts for indole alkylation. organic-chemistry.org

Table 2: Organocatalysts Used in the Friedel-Crafts Alkylation of Indoles with Nitroalkenes

Catalyst Type Example Catalyst Activation Mode Typical Outcome Source(s)
Bifunctional Squaramide Quinine-derived squaramide Hydrogen Bonding High enantioselectivity (up to >99% ee) metu.edu.tr
Bifunctional Thiourea Cinchona-derived thiourea Hydrogen Bonding Good to high enantioselectivity buchler-gmbh.com

Transformations of the Nitro Group

The nitro group in this compound is a versatile functional handle that can be transformed into a variety of other groups, most importantly an amine. wikipedia.orgsci-hub.se This transformation is a key step in the synthesis of tryptophan and its derivatives.

The reduction of the nitro group to a primary amine is a fundamental and widely used transformation in the derivatization of the title compound. metu.edu.trcore.ac.uk This reaction converts the nitro-substituted alkylated indole into a tryptophan methyl ester derivative, a valuable building block for peptides and other biologically active molecules. mdpi.com

A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other sensitive functional groups in the molecule. organic-chemistry.org Catalytic hydrogenation is a common and efficient method, utilizing catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide (PtO₂) under a hydrogen atmosphere. wikipedia.org Chemical reduction methods are also frequently used, including the use of metals in acidic media (e.g., iron in acetic acid, zinc dust) or sodium dithionite (B78146) (Na₂S₂O₄). wikipedia.orgcore.ac.uk The successful reduction of the nitro group in related adducts to yield tryptamines or tryptophan precursors is well-documented. metu.edu.trresearchgate.net

Table 3: Common Reagents for the Reduction of Nitro Groups to Amines

Reagent/System Conditions Comments Source(s)
H₂, Pd/C H₂ atmosphere, various solvents (MeOH, EtOH) Common, efficient, clean wikipedia.org
Raney Nickel H₂ atmosphere or with hydrazine Highly active catalyst wikipedia.org
Iron (Fe) powder Acidic medium (e.g., AcOH, HCl) Inexpensive, widely used in industry organic-chemistry.org
Zinc (Zn) dust Acidic medium (e.g., AcOH, NH₄Cl) Effective for various nitro compounds wikipedia.orgmdpi.com
Sodium Dithionite (Na₂S₂O₄) Aqueous or biphasic systems Mild reducing agent core.ac.uk

Functional Group Interconversions and Derivatization

Beyond the reduction of the nitro group, the other functional groups in this compound and its derivatives offer numerous opportunities for further modification. organic-chemistry.orgcore.ac.uk These functional group interconversions (FGIs) are crucial for synthesizing a diverse array of complex molecules from this common intermediate. vanderbilt.eduimperial.ac.uk

Following the reduction of the nitro group to an amine, the resulting tryptophan methyl ester can undergo a variety of transformations:

N-Acylation/Sulfonylation: The newly formed primary amine can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to produce a wide range of N-functionalized tryptophan derivatives.

Ester Hydrolysis: The methyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid, (nitro)tryptophan.

Amide Formation: The ester can be converted directly to an amide via aminolysis, or the hydrolyzed carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., TBTU, HOBt) to form dipeptides or more complex amides. researchgate.net

Ester Reduction: The methyl ester can be reduced to a primary alcohol (tryptophanol) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Alkene Hydrogenation: The carbon-carbon double bond can be reduced, typically via catalytic hydrogenation, which may occur concurrently with the nitro group reduction depending on the chosen catalyst and conditions.

These subsequent derivatizations allow for the construction of complex indole alkaloids, peptide fragments, and other pharmacologically relevant scaffolds from the initial Friedel-Crafts adduct. organic-chemistry.orgcore.ac.uk

Derivatives and Structural Analogues of Methyl 3 1h Indol 3 Yl 2 Nitroacrylate

Structure-Activity Relationship (SAR) Studies of Substituted Indole-Nitroacrylates

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net For indole-nitroacrylates, SAR studies have provided valuable insights into the roles of different substituents and their positions on the indole (B1671886) ring.

Research has shown that the nature and position of substituents on the indole nucleus significantly impact the compound's biological profile. For instance, studies on various nitro and methyl-nitro derivatives of indole have revealed that the position of the nitro group is a key determinant of mutagenic activity. nih.gov It was observed that a nitro group at the C5 or C6 position generally results in measurable mutagenic activity, whereas substitution at C4 or C7 leads to weakly or non-mutagenic compounds. nih.gov Furthermore, methylation of a ring nitrogen has been shown to modulate this activity, sometimes leading to a significant increase in potency. nih.gov

The introduction of various substituents at different positions of the indole ring has been explored to enhance specific biological activities. For example, the synthesis of a series of 3-substituted indole derivatives has been undertaken to develop compounds with anti-inflammatory and analgesic properties. sigmaaldrich.com These studies often involve modifying the indole scaffold and observing the resulting changes in biological effect, thereby building a comprehensive SAR profile. nih.gov

Table 1: Impact of Indole Substitution on Biological Activity

Substituent Position Observed Effect on Activity Reference
C5 or C6-nitro Measurable mutagenic activity nih.gov
C4 or C7-nitro Weakly or non-mutagenic nih.gov
N-methylation Can increase mutagenic activity of some nitro-derivatives nih.gov
Various 3-substitutions Potential for anti-inflammatory and analgesic activity sigmaaldrich.com

Analogues with Modified Indole Substituents

Modification of substituents on the indole ring of methyl 3-(1H-indol-3-yl)-2-nitroacrylate has been a primary strategy for generating analogues with diverse properties. These modifications can involve the introduction of various functional groups at different positions of the indole nucleus.

Synthetic methods have been developed to introduce substituents at the nitrogen atom of the indole ring, leading to N-substituted indole derivatives. nih.govorganic-chemistry.org For example, acylation of 2,3-diphenyl-5-methoxy-indole with agents like ethyl chloroformate or chloroacetyl chloride yields N-substituted indoles. nih.gov Phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization is another method used to synthesize various N-arylated and N-alkylated indoles. organic-chemistry.org This method is efficient and accommodates both electron-rich and electron-poor substrates. organic-chemistry.org

Substitutions at other positions of the indole ring have also been extensively studied. The synthesis of 3-ethyl-1H-indole has been achieved through the protection of indole with a tert-butyldimethylsilyl group, followed by bromination and a halogen-lithium exchange, and subsequent reaction with ethyl iodide. orgsyn.org The development of methods for the regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions has also been reported, allowing for the preparation of various substituted 3-nitroindoles. nih.gov These synthetic advancements provide access to a wide array of analogues with modified indole substituents, enabling the exploration of their potential applications. scirp.orgnih.gov

Table 2: Examples of Synthesized Analogues with Modified Indole Substituents

Analogue Type Synthetic Method Example Reference
N-Acylated Indoles Acylation with ethyl chloroformate or chloroacetyl chloride nih.gov
N-Alkylated/Arylated Indoles PIFA-mediated intramolecular cyclization organic-chemistry.org
C3-Alkyl Indoles Silyl protection followed by lithiation and alkylation orgsyn.org
C3-Nitro Indoles Electrophilic nitration with trifluoroacetyl nitrate nih.gov
8β-Substituted Indolomorphinans Introduction of a methyl group into the indolomorphinan nucleus nih.gov

Analogues with Modified Acrylate (B77674) Moieties

In addition to modifying the indole ring, alterations to the acrylate moiety of this compound have been explored to generate novel analogues. These modifications can include changes to the ester group or the vinylic part of the acrylate system.

One common modification is the variation of the alkyl group in the ester function. For instance, ethyl 3-(1H-indol-3-yl)-2-nitroacrylate can be synthesized, representing a simple change from a methyl to an ethyl ester. uchicago.edu The synthesis of various alkyl indole-2-carboxylates has been achieved starting from β-nitroacrylates and arylhydrazines via the Fischer indole synthesis. mdpi.comresearchgate.net This method allows for the preparation of indoles with different ester groups and further functionalization on the C-3 chain. mdpi.com

More complex modifications involve the replacement of the entire acrylate moiety with other functional groups. For example, the Knoevenagel condensation of indole-3-carboxaldehyde (B46971) with compounds like cyanoacetamide or ethyl cyanoacetate (B8463686) leads to the formation of derivatives with a cyanoacrylamide or a related structure instead of the nitroacrylate. mdpi.com Another approach involves the reaction of 3-(2-nitroethyl)-1H-indoles, which can be considered precursors to the acrylate system, to form 2-(1H-indol-2-yl)acetonitriles. nih.govnih.gov These transformations demonstrate the versatility of the indole scaffold in creating a diverse range of compounds with modified side chains at the 3-position. nih.govnih.gov

Table 3: Examples of Analogues with Modified Acrylate Moieties

Modification Resulting Analogue Type Synthetic Approach Reference
Ester Group Variation Ethyl 3-(1H-indol-3-yl)-2-nitroacrylate Standard esterification methods uchicago.edu
Ester Group Variation Alkyl indole-2-carboxylates Fischer indole synthesis from β-nitroacrylates mdpi.comresearchgate.net
Acrylate Replacement (E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide Knoevenagel condensation of indole-3-carboxaldehyde mdpi.com
Side Chain Transformation 2-(1H-Indol-2-yl)acetonitriles Rearrangement of 3-(2-nitroethyl)-1H-indoles nih.govnih.gov

Chiral Derivatives and Enantioselective Synthesis

The synthesis of chiral derivatives of this compound and related indole compounds is a significant area of research, as the stereochemistry of a molecule often plays a critical role in its biological activity. acs.org Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which can lead to improved therapeutic efficacy and reduced side effects. rsc.orgorganic-chemistry.org

Several strategies have been developed for the asymmetric synthesis of chiral indole derivatives. nih.gov The catalytic asymmetric Friedel-Crafts reaction of indoles with nitroalkenes is a powerful method for creating chiral centers. acs.org This reaction, often catalyzed by chiral metal complexes, can produce nitroalkylated indoles with high yields and enantioselectivities. acs.org For example, Zn(II)-bisoxazoline complexes have been successfully used as catalysts for this transformation. acs.org

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of indole derivatives. rsc.org Chiral phosphoric acids, for instance, can catalyze the asymmetric dearomatization of indoles to produce chiral indolines and indolenines. rsc.org Furthermore, the development of methods for the enantioselective synthesis of α,α-dialkyl indoles has been achieved through cobalt-catalyzed hydroalkylation. nih.gov These advancements in asymmetric synthesis provide access to a wide range of enantiomerically enriched indole compounds, which are crucial for detailed biological evaluation and drug development. acs.org

Table 4: Methods for Enantioselective Synthesis of Chiral Indole Derivatives

Synthetic Method Catalyst/Reagent Type Product Type Reference
Asymmetric Friedel-Crafts Alkylation Chiral metal complexes (e.g., Zn(II)-bisoxazoline) Chiral nitroalkylated indoles acs.org
Asymmetric Dearomatization Chiral phosphoric acids Chiral indolines and indolenines rsc.org
Catalytic Enantioselective Hydroalkylation Cobalt catalysts Chiral α,α-dialkyl indoles nih.gov
Asymmetric N-acylation Chiral isothiourea (ITU) N-N axially chiral indole derivatives rsc.org

Incorporation into More Complex Molecular Scaffolds

The indole nucleus, and by extension the this compound framework, serves as a valuable building block for the construction of more complex molecular scaffolds. nih.govijrpc.com This strategy, often referred to as molecular hybridization, involves combining the indole moiety with other pharmacologically active structures to create hybrid compounds with potentially enhanced or novel biological activities. mdpi.com

One approach involves the synthesis of di(1H-indol-3-yl)methanes (DIMs) and their derivatives, where two indole moieties are linked by a methylene (B1212753) bridge. researchgate.net These compounds have shown a broad spectrum of biological activities. Another strategy is the creation of hybrid molecules that incorporate the indole structure with other heterocyclic rings. For example, 1,2,3-triazole hybrids containing isatin (B1672199) (an indole derivative) and phenolic moieties have been synthesized. mdpi.com

Furthermore, the indole-nitroacrylate structure can be a precursor for the synthesis of more complex systems. For instance, the reaction of indole derivatives can lead to the formation of fused heterocyclic systems, such as carbazoles. researchgate.net The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, a hybrid compound derived from the structures of indomethacin (B1671933) and paracetamol, exemplifies the design of new molecules based on existing drugs. mdpi.com These approaches highlight the utility of the indole scaffold in generating diverse and complex molecules for drug discovery. mdpi.comnih.gov

Table 5: Examples of Complex Scaffolds Incorporating the Indole Moiety

Complex Scaffold Type Synthetic Strategy Example Reference
Di(1H-indol-3-yl)methanes (DIMs) Reaction of indoles with a methylene source researchgate.net
1,2,3-Triazole-Isatin Hybrids Click chemistry between azido-isatins and propargylated phenols mdpi.com
Carbazoles Friedel-Crafts reaction of indoles with nitroolefins followed by cyclization researchgate.net
Hybrid of Indomethacin and Paracetamol Knoevenagel condensation of indole aldehyde with a substituted acetamide mdpi.com
N-N Axially Chiral Indole Compounds Asymmetric N-acylation of N-aminoindoles rsc.org

Spectroscopic and Structural Data for this compound Not Available

Following a comprehensive search for scientific literature, detailed spectroscopic and structural characterization data for the specific compound, this compound, is not available. The required experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, as outlined in the request, could not be located for this molecule.

While information exists for structurally related compounds, such as other β-nitroacrylates, various indole derivatives, and products from the reaction of indoles with nitroalkenes, this information is not directly applicable to this compound. mdpi.comacs.org The presence of the nitro group in the specified molecule significantly alters its electronic properties and spatial configuration compared to its non-nitrated analog, methyl 3-(1H-indol-3-yl)acrylate. Therefore, substituting data from related compounds would not provide a scientifically accurate characterization.

Similarly, while general principles of NMR spectroscopy can predict the types of signals expected for the indole and acrylate moieties, the exact chemical shifts (δ) and coupling constants (J) are highly sensitive to the molecular environment. researchgate.netchemicalbook.com The electron-withdrawing nature of the nitro group would cause significant downfield shifts for nearby protons and carbons, particularly the vinylic proton and the carbons of the acrylate group. An accurate analysis requires specific ¹H, ¹³C, and 2D NMR data obtained from experimental measurement of the target compound.

Given the strict requirement to focus solely on this compound, the absence of specific empirical data for this compound prevents the generation of the requested detailed article.

Spectroscopic and Structural Characterization of Methyl 3 1h Indol 3 Yl 2 Nitroacrylate and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Detailed mass spectrometry data, including molecular weight confirmation and specific fragmentation patterns for methyl 3-(1H-indol-3-yl)-2-nitroacrylate, are not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would provide the precise molecular formula of this compound through exact mass measurement, could not be found in the searched sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific infrared spectroscopy data, including a table of characteristic absorption bands (in cm⁻¹) for the functional groups present in this compound (such as N-H, C=O, NO₂, C=C, and C-O), is not documented in the available literature.

UV-Visible Spectroscopy for Electronic Transitions

Information regarding the UV-Visible absorption spectrum of this compound, including the wavelengths of maximum absorption (λmax) and corresponding electronic transitions, is not available in the reviewed scientific literature.

Computational and Theoretical Investigations of Methyl 3 1h Indol 3 Yl 2 Nitroacrylate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become an essential tool for investigating the electronic structure of organic molecules. For compounds related to methyl 3-(1H-indol-3-yl)-2-nitroacrylate, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine their molecular geometries and electronic properties. researchgate.net

A key aspect of these studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals are fundamental to understanding the molecule's reactivity. For instance, in a study of a similar indole (B1671886) derivative, (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine, the HOMO was found to be located on the indole ring, while the LUMO was situated on the anthracene (B1667546) moiety. researchgate.net This separation of frontier orbitals is indicative of charge transfer characteristics. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and electronic transitions. For the aforementioned related compound, the HOMO-LUMO gap was calculated to be 0.12325 atomic units. researchgate.net

These computational approaches provide optimized bond lengths and angles that can be compared with experimental data from X-ray crystallography, often showing good agreement. researchgate.net Such studies reveal that theoretical calculations can reliably predict the molecular structure and electronic charge distribution, which are crucial for understanding chemical reactivity. researchgate.net

Parameter Description Significance
HOMOHighest Occupied Molecular OrbitalIndicates the ability to donate an electron; region of nucleophilicity.
LUMOLowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron; region of electrophilicity.
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.

This table provides a general overview of key parameters in DFT calculations of electronic structures.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful method for elucidating complex reaction mechanisms at a molecular level. ufl.edu By mapping the potential energy surface (PES), researchers can identify intermediates, transition states, and determine the kinetic and thermodynamic feasibility of proposed reaction pathways. ufl.edu For reactions involving structures similar to this compound, such as [3+2] cycloadditions, computational studies have been instrumental.

In a study on the [3+2] cycloaddition between a nitro-substituted formonitrile N-oxide and alkenes, calculations at the wb97xd/6-311+G(d) level showed that the reaction proceeds with high regioselectivity. mdpi.com The formation of 5-substituted 3-nitro-2-isoxazolidines was found to be kinetically favored, with the regioselectivity being governed by steric effects rather than electronic interactions. mdpi.com The mechanism was determined to be a polar, one-step process, and attempts to locate a zwitterionic intermediate were unsuccessful. mdpi.com

Similarly, computational investigations of 1,3-dipolar cycloaddition reactions involving nitrilimines have utilized DFT to examine competing [3+2] and [1+2] pathways. researchgate.net These studies reveal that both pathways are concerted and asynchronous, with low energy barriers and high exothermicity, which is consistent with the transient nature of the reactive species. researchgate.net The analysis of frontier molecular orbitals in these models helps to explain the observed reactivity and regioselectivity. researchgate.net These examples highlight how computational chemistry can provide a detailed understanding of reaction mechanisms that are often difficult to probe experimentally. ufl.edu

Conformational Analysis and Stability Studies

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. Conformational analysis through computational methods, often complemented by experimental data from X-ray crystallography, provides insights into the most stable arrangements of atoms in a molecule.

For instance, the crystal structure of (E)-methyl 3-(1H-indol-3-yl)acrylate, a closely related compound, reveals that the molecule is not perfectly planar. nih.govnih.gov The indole and methyl acrylate (B77674) mean planes are inclined at a dihedral angle of 10.6 (1)°. nih.govnih.gov In the solid state, the crystal packing is stabilized by N-H···π interactions and weak intermolecular C-H···O hydrogen bonds. nih.govnih.gov In another related molecule, methyl 3-(1H-indol-3-yl)propanoate, the conformation is essentially planar, with the molecules linked by intermolecular N-H···O hydrogen bonds in the crystal. researchgate.net The near planarity of (E)-methyl 3-(1H-indol-2-yl)acrylate has also been noted. nih.gov

Computational conformational analysis can explore the potential energy landscape of a molecule to identify low-energy conformers and the rotational barriers between them. This information is crucial for understanding how the molecule might behave in solution, where it is not constrained by crystal packing forces.

Compound Dihedral Angle (Indole/Acrylate) Key Intermolecular Interactions Reference
(E)-Methyl 3-(1H-indol-3-yl)acrylate10.6 (1)°N-H···π, C-H···O nih.govnih.gov
Methyl 3-(1H-indol-3-yl)propanoateNearly planarN-H···O researchgate.net
(E)-Methyl 3-(1H-indol-2-yl)acrylateNearly planarN-H···O, C-H···O nih.gov

This table summarizes conformational data for compounds structurally related to this compound.

Analysis of Protonated Forms and Electrophilic Species

The study of protonated forms and the generation of electrophilic species are important for understanding the reactivity of indole derivatives in acidic conditions or in the presence of electrophiles. (1H-Indol-3-yl)methyl electrophiles are known to be highly reactive and unstable, often leading to undesired dimerization or oligomerization. nih.gov

Recent research has focused on the challenges of preparing and handling these reactive intermediates. nih.gov Computational studies can be employed to investigate the structure and stability of the protonated forms of this compound. By calculating the proton affinities of different sites on the molecule, it is possible to predict the most likely site of protonation. Furthermore, the resulting cationic species can be analyzed to understand their electronic structure and electrophilicity. The development of microflow reactor technology has enabled the rapid in situ generation of highly reactive (1H-indol-3-yl)methyl electrophiles, allowing for their immediate use in nucleophilic substitution reactions and avoiding decomposition. nih.gov

Stereochemical Predictions and Stereoselectivity Modeling

Computational modeling plays a significant role in predicting and understanding the stereochemical outcomes of reactions. For reactions that can produce multiple stereoisomers, theoretical calculations can help to determine which product is likely to be favored.

For example, in a study of a diastereoselective dearomative Cope rearrangement involving an indole moiety, computational analysis was used to clarify the kinetics and thermodynamics of competing researchgate.netresearchgate.net and researchgate.netnih.gov rearrangement pathways. ufl.edu This type of analysis can elucidate the driving forces behind the observed diastereoselectivity. By modeling the transition states leading to different stereoisomers, the energy differences can be calculated, providing a quantitative prediction of the stereochemical outcome. These predictions can then be validated by experimental results, demonstrating the predictive power of computational chemistry in stereoselective synthesis. ufl.edu

Molecular Dynamics Simulations (if applicable to related compound studies)

Applications of Methyl 3 1h Indol 3 Yl 2 Nitroacrylate As a Synthetic Intermediate

Building Block for Heterocyclic Compound Synthesis

The unique structural features of methyl 3-(1H-indol-3-yl)-2-nitroacrylate make it an ideal precursor for the synthesis of a wide range of heterocyclic compounds. Its electron-deficient double bond is susceptible to nucleophilic attack, while the nitro group can be transformed into other functionalities, enabling the construction of diverse ring systems.

Synthesis of Pyrrolidine-Core Structures

The pyrrolidine (B122466) ring is a common motif in many biologically active natural products and synthetic pharmaceuticals. nih.gov The synthesis of polysubstituted pyrrolidines can be achieved through various methods, including 1,3-dipolar cycloaddition reactions of azomethine ylides with electron-deficient alkenes. mdpi.com this compound serves as an effective dipolarophile in these reactions, leading to the formation of highly functionalized pyrrolidine derivatives. These structures are valuable scaffolds for the development of new therapeutic agents. nih.gov

Preparation of Benzothiazinones, Benzoxazinones, and Quinoxalinones

This compound and its derivatives are key starting materials for the synthesis of various benzofused heterocyclic compounds. The reaction of alkyl 3-nitroacrylates with ortho-substituted anilines, such as o-aminothiophenol, o-aminophenol, and o-phenylenediamine, provides a direct route to 1,4-benzothiazinones, 1,4-benzoxazinones, and quinoxalinones, respectively. cornell.eduosi.lv These reactions typically proceed through a Michael addition of the nucleophilic amino or thiol group to the nitroacrylate, followed by an intramolecular cyclization. For instance, the reaction with o-aminothiophenol yields 2-(nitromethyl)-2H-1,4-benzothiazin-3(4H)-one derivatives. cornell.edu Similarly, reactions with o-aminophenol lead to 3-methyl-2H-1,4-benzoxazin-2-ones, and with o-phenylenediamine, 3-(1-methyl-1H-indol-3-yl)quinoxalin-2(1H)-ones are formed. cornell.eduosi.lv

Table 1: Synthesis of Benzofused Heterocycles from Alkyl 3-Nitroacrylates
Starting MaterialReagentProduct
Alkyl 3-nitroacrylateso-aminothiophenol2-(nitromethyl)-2H-1,4-benzothiazin-3(4H)-one
Ethyl 2-(1-methyl-1H-indol-3-yl)-3-nitroacrylateo-aminothiophenol2-(1-methyl-1H-indol-3-yl)-2-(nitromethyl)-2H-1,4-benzothiazin-3(4H)-one
Alkyl 3-nitroacrylateso-aminophenol3-methyl-2H-1,4-benzoxazin-2-ones
Ethyl 2-(1-methyl-1H-indol-3-yl)-3-nitroacrylateo-phenylenediamine3-(1-methyl-1H-indol-3-yl)quinoxalin-2(1H)-ones

Spirocyclopentane Oxindole Synthesis

Spirooxindoles are a class of compounds that have garnered significant interest due to their presence in numerous natural products and their wide range of biological activities. An efficient method for the synthesis of spirocyclopentane oxindoles involves an organocatalytic enantioselective Michael-Michael cascade reaction. nih.gov This strategy utilizes nitroolefins and 2-nitro-3-arylacrylates to construct spirocyclopentane oxindoles containing four consecutive stereocenters, including a quaternary α-nitro ester, with good yields and high enantioselectivities. nih.gov While this specific example does not directly use this compound, the underlying principle of using a nitroacrylate in a cascade reaction to build complex spirocyclic systems is highly relevant and demonstrates a potential application for this indole-containing derivative.

Indole-Benzofuranone Chimeras

The combination of indole (B1671886) and benzofuranone scaffolds, both of which are privileged structures in medicinal chemistry, has led to the development of chimeric molecules with interesting biological properties. nih.gov An efficient synthesis of 3-(1H-indol-3-yl)benzofuran-2(3H)-ones has been achieved through a polyphosphoric acid-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols. nih.govnih.gov This reaction proceeds via a cascade transformation involving a Michael-like addition of the phenol (B47542) to the electron-deficient alkene, followed by hydrolysis of the resulting nitroalkane to a hydroxamic acid and subsequent intramolecular cyclization to form the lactone ring. nih.gov

Table 2: Examples of Synthesized 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones
Indole DerivativePhenol DerivativeProductYield
2-methyl-3-(2-nitrovinyl)indole3,4-dimethylphenol5,6-Dimethyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one51%
2-methyl-3-(2-nitrovinyl)indolep-cresol5-Methyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one48%
5-Bromo-2-methyl-3-(2-nitrovinyl)indolep-cresol3-(5-Bromo-2-methyl-1H-indol-3-yl)-5-methylbenzofuran-2(3H)-one57%

Precursor for Amino Acid Analogues

The development of synthetic methodologies for non-canonical amino acids is of great importance for peptide and protein engineering, as well as for the discovery of new drug candidates. This compound serves as a valuable precursor for the synthesis of tryptophan analogues.

Asymmetric Synthesis of β-Tryptophan Analogues

Optically active β-tryptophan analogues can be synthesized through the asymmetric Friedel-Crafts alkylation of indoles with a chiral nitroacrylate. nih.govfigshare.com This reaction generally proceeds with good yields and high diastereoselectivity. nih.gov The subsequent reduction of the nitro group and removal of the chiral auxiliary affords the desired β-tryptophan analogues. This method provides a versatile route to a variety of β-tryptophan derivatives by varying the indole substrate. nih.gov

Table 3: Asymmetric Friedel-Crafts Alkylation for β-Tryptophan Analogue Synthesis
Indole SubstrateDiastereoselectivity
Indoleup to 90:10
Substituted IndolesGood to high

Role in β-Peptide Synthesis

The synthesis of β-peptides, which are polymers of β-amino acids, has garnered significant attention due to their stable secondary structures and resistance to enzymatic degradation. This compound serves as a key precursor for the synthesis of β-amino acids with an indole side chain, which are analogs of the proteinogenic amino acid tryptophan.

The primary strategy involves the transformation of the nitroacrylate into a β-amino ester. This is typically achieved through a conjugate addition reaction, where a nucleophile adds to the β-position of the acrylate (B77674), followed by the reduction of the nitro group to an amine. A common and effective method for this reduction is catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) or Raney nickel. This process reduces both the carbon-carbon double bond and the nitro group, yielding the saturated β-amino ester.

This resulting β-amino ester, methyl 3-amino-3-(1H-indol-3-yl)propanoate, can then be incorporated into peptide chains using standard peptide synthesis protocols. The presence of the indole side chain is of particular interest for studying the structural and biological roles of tryptophan-like residues in β-peptide conformations.

Table 1: Synthesis of β-Tryptophan Precursor

StepReactionReagents and ConditionsProduct
1Conjugate Addition & Reduction1. Nucleophile (e.g., organocuprate) 2. H₂, Pd/C or Raney NiMethyl 3-amino-2-substituted-3-(1H-indol-3-yl)propanoate
2Direct ReductionH₂, Pd/C or Raney NiMethyl 3-amino-3-(1H-indol-3-yl)propanoate

Contribution to Natural Product Synthesis

The structural framework of this compound makes it a suitable starting material for the synthesis of various natural product motifs.

The α-methylene-γ-butyrolactone is a core structural feature in many biologically active sesquiterpene lactones. The reactivity of β-nitroacrylates can be harnessed to construct this important moiety. A plausible synthetic pathway commences with a Michael addition of a one-carbon nucleophile, such as the enolate of formaldehyde (B43269) or a synthetic equivalent, to the β-position of this compound.

Subsequent reduction of the nitro group to an amine, followed by diazotization and elimination, would regenerate the double bond in the desired exocyclic position. The final step would involve the reduction of the methyl ester to a primary alcohol, which would then undergo intramolecular cyclization (lactonization) to form the α-methylene-γ-butyrolactone ring, with the indole group at the γ-position.

Table 2: Plausible Synthetic Route to an Indole-Substituted α-Methylene-γ-butyrolactone

StepTransformationKey ReagentsIntermediate/Product
1Michael AdditionFormaldehyde enolate equivalentAdduct with hydroxymethyl group at β-position
2Nitro Group ReductionZn, HCl or Catalytic Hydrogenationβ-amino-γ-indole-γ-butyrolactone precursor
3Ester Reduction & LactonizationLiAlH₄, then acid catalystγ-(1H-indol-3-yl)-α-methylene-γ-butyrolactone

This compound is an excellent starting point for the synthesis of non-proteinogenic or "unusual" tryptophan derivatives, which are valuable tools in chemical biology and drug discovery. These syntheses often rely on stereoselective modifications of the acrylate backbone.

The synthesis of β-substituted tryptophan derivatives can be achieved through an asymmetric Michael addition to the nitroacrylate. Chiral organocatalysts or metal complexes can be employed to control the stereochemistry of the newly formed stereocenter at the β-position. Following this conjugate addition, a stereoselective reduction of the double bond and the nitro group affords the desired substituted tryptophan derivative with high enantiomeric and diastereomeric purity. This approach allows for the introduction of a wide variety of substituents at the β-position of the tryptophan side chain.

Table 3: Asymmetric Synthesis of a β-Substituted Tryptophan Derivative

StepReactionCatalyst/ReagentOutcome
1Asymmetric Michael AdditionChiral amine or phosphine (B1218219) catalyst, Nucleophile (R-Nu)Diastereomerically and enantiomerically enriched Michael adduct
2Diastereoselective ReductionCatalytic hydrogenation (e.g., H₂, Pd/C)Protected β-substituted tryptophan methyl ester

Strategic Intermediates in Multi-Component and Cascade Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent component in multi-component and cascade reactions, which are highly efficient processes for building molecular complexity in a single step.

In the context of multi-component reactions, the nitroacrylate can act as a Michael acceptor. For instance, in a reaction involving an amine, an aldehyde, and the indole nitroacrylate, a tandem sequence of imine formation, nucleophilic attack by the imine on the nitroacrylate, and subsequent cyclization could lead to complex heterocyclic structures.

As a dienophile, this compound can participate in Diels-Alder reactions. wikipedia.org The presence of two electron-withdrawing groups (nitro and ester) significantly activates the double bond for [4+2] cycloaddition with a wide range of dienes. This reaction can be the initial step in a cascade sequence. For example, after the initial cycloaddition, the nitro group in the resulting cycloadduct can undergo further transformations, such as a Nef reaction to reveal a ketone, or reduction to an amine, which can then participate in intramolecular reactions to form complex polycyclic indole alkaloids.

Table 4: Potential Cascade Reaction Involving Diels-Alder Cycloaddition

StepReaction TypeReactantsIntermediate/Product
1Diels-Alder [4+2] CycloadditionThis compound, Diene (e.g., 1,3-butadiene)Substituted cyclohexene (B86901) adduct
2Intramolecular Cyclization (Post-transformation of nitro group)-Polycyclic indole derivative

Biological Activities and Mechanistic Investigations Non Clinical Focus

General Overview of Indole (B1671886) Derivative Biological Activities

The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with significant therapeutic potential. nih.govjetir.org This versatile framework is a key component in essential biomolecules and established drugs, highlighting its importance in biological systems. nih.gov Indole derivatives have been the subject of extensive research, demonstrating a vast array of pharmacological activities. nrfhh.comresearchgate.netchula.ac.th

These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, neuroprotective, and antidiabetic properties. nrfhh.commdpi.compcbiochemres.comnih.gov The ability of the indole ring to be readily modified allows for the synthesis of a multitude of derivatives that can interact with diverse biological targets, such as enzymes and receptors. researchgate.netnih.gov This structural versatility makes the indole scaffold a foundational element in the development of novel therapeutic agents for a wide range of diseases. mdpi.comresearchgate.net Researchers continue to explore indole-based compounds for their potential to address significant healthcare challenges, including drug-resistant cancers and infectious diseases. mdpi.com

In Vitro Studies of Antiproliferative Activity in Cancer Cell Lines

The indole scaffold is a constituent of numerous potent anticancer agents. nih.gov Various synthetic indole derivatives have shown significant antiproliferative activity against a panel of human cancer cell lines. While direct studies on methyl 3-(1H-indol-3-yl)-2-nitroacrylate are not extensively detailed in the reviewed literature, the activity of structurally related compounds provides strong evidence for the potential of this class of molecules. For instance, chalcone-indole derivatives have been shown to effectively suppress cancer cell proliferation with IC₅₀ values in the low micromolar and even nanomolar range. nih.gov Similarly, other 3-substituted indole analogues have demonstrated potent growth inhibition across cell lines originating from different tissues. pnu.ac.irnih.gov The antiproliferative effects are often observed irrespective of the tumor's specific genetic background, such as TP53 gene status. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Indole Derivatives Note: Data for the specific compound this compound is not detailed in the provided sources; this table represents the activity of related indole-based compounds.

Compound Class Cancer Cell Line IC₅₀ / GI₅₀ Value
Quinoline-indole derivative Various 2 - 11 nmol/L
Chalcone-indole derivative Various 0.22 - 1.80 µmol/L
Indole-based 1,3,4-Oxadiazole HCT116 (Colon) 6.43 ± 0.72 µM
Indole-based 1,3,4-Oxadiazole A549 (Lung) 9.62 ± 1.14 µM
Nortopsentin Analogue STO (Mesothelioma) Low µM to nM range

IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

A primary mechanism by which many indole-based anticancer agents exert their effect is through the disruption of microtubule dynamics. nih.govnih.gov Microtubules are essential components of the cytoskeleton involved in cell division, shape, and transport; their inhibition leads to mitotic arrest and subsequent cell death. nih.govnih.gov Numerous indole derivatives have been identified as potent tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.govnih.gov

This class of compounds includes arylthioindoles, indole-acrylamides, and analogues of natural products like combretastatin. nih.govnih.govmdpi.com For example, certain chalcone-indole and quinoline-indole derivatives efficiently inhibit tubulin polymerization, with some demonstrating IC₅₀ values for tubulin inhibition in the low micromolar range. nih.gov The structural features of this compound, particularly the indole ring connected to a conjugated system, are consistent with features found in other indole-based tubulin inhibitors. nih.gov This mechanism of action is a hallmark of many effective antimitotic agents used in cancer therapy. nih.govtandfonline.com

Inhibition of tubulin polymerization typically leads to a halt in the cell cycle at the G2/M phase, preventing cells from completing mitosis. nih.govmdpi.com This cell cycle arrest is a common outcome for cancer cells treated with indole-based tubulin inhibitors. nih.govnih.gov Following mitotic arrest, cells often undergo programmed cell death, or apoptosis. nih.govmdpi.com

The induction of apoptosis by indole derivatives has been demonstrated in numerous studies. mdpi.commdpi.com This process can be triggered through various signaling pathways, often involving the intrinsic mitochondrial pathway. nih.gov Key events include the release of cytochrome c, the modulation of Bcl-2 family proteins (decreasing anti-apoptotic members like Bcl-2 and increasing pro-apoptotic ones like Bax), and the activation of caspases, which are the executive enzymes of apoptosis. mdpi.comnih.gov Some indole compounds have been shown to induce apoptosis and G1 cell cycle arrest by affecting the expression of cell cycle regulatory proteins such as p21, p27, and cyclin-dependent kinases (CDKs). nih.govresearchgate.net

Antimicrobial Activity Investigations

In addition to their anticancer properties, indole derivatives are recognized for their significant antimicrobial activities. researchgate.netresearchgate.netnih.gov The indole scaffold serves as an excellent backbone for the synthesis of new compounds aimed at combating pathogenic microbes, including bacteria and fungi. nih.govnih.gov The versatility of the indole ring allows for the development of derivatives that can overcome microbial resistance mechanisms. nih.gov Research has explored a wide range of substituted indoles, demonstrating their potential to inhibit the growth of various medically important pathogens. nih.govmdpi.com

Indole derivatives have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli, have been shown to be susceptible to various indole-based compounds. nih.govnih.gov The mechanism of action can vary, with some derivatives targeting essential bacterial proteins like FtsZ or disrupting cell membrane integrity. nih.govnih.gov The effectiveness of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Indole Derivatives Note: Data for the specific compound this compound is not detailed in the provided sources; this table represents the activity of related indole-based compounds.

Compound Class Bacterial Strain Type MIC (µg/mL)
Indolyl-benzo[d]imidazole Staphylococcus aureus Gram-positive 3.9 - 7.8
Indolyl-benzo[d]imidazole Mycobacterium smegmatis - 3.9
Indole-guanidinium derivative Klebsiella pneumoniae Gram-negative 2 - 16
Indole-guanidinium derivative Pseudomonas aeruginosa Gram-negative >16
Imidazol-5-yl-1H-indole Staphylococcus aureus Gram-positive ≤0.25

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium.

A critical area of research is the evaluation of new antimicrobial agents against drug-resistant bacterial strains, which pose a significant threat to global health. nih.gov Indole derivatives have shown considerable promise in this area, with studies demonstrating potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.comnih.gov For example, certain indolyl-benzo[d]imidazoles and imidazol-5-yl-1H-indoles have exhibited very low MIC values against MRSA strains, indicating high potency. mdpi.comnih.gov This suggests that the indole scaffold is a valuable starting point for the development of novel antibiotics capable of overcoming existing resistance mechanisms. nih.gov

Immunomodulatory and Anti-inflammatory Potential in In Vitro Models

Indole derivatives have demonstrated a range of immunomodulatory and anti-inflammatory activities in preclinical studies. nih.govnih.gov The indole skeleton is a key component of many compounds synthesized as potential anti-inflammatory agents. nih.gov

In vitro studies using macrophage cell lines are instrumental in evaluating the anti-inflammatory potential of compounds. Macrophages, when stimulated with agents like lipopolysaccharide (LPS), produce inflammatory mediators such as nitric oxide (NO), which is detected as nitrite (B80452), and various pro-inflammatory cytokines. nih.govresearchgate.net

Research on indole-containing compounds has shown their ability to modulate these inflammatory pathways. For instance, certain indole derivatives have been observed to significantly inhibit the production of nitrite and pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophage cell lines. mdpi.com The inhibition of these mediators is a key indicator of anti-inflammatory activity.

The mechanism often involves the suppression of transcription factors like NF-κB, which plays a central role in the expression of inflammatory genes. nih.gov The anti-inflammatory effect of nitric oxide has been attributed to the blockade of NF-κB binding to DNA, thereby inhibiting the synthesis of chemokines such as IL-8, which are crucial for leukocyte migration to inflammatory sites. nih.gov

Interactive Table: In Vitro Anti-inflammatory Activity of Indole Derivatives

Interactions with Biological Targets (Enzymes, Receptors)

The biological activity of this compound is predicated on its interaction with specific biological targets. The unique chemical structure, featuring an indole ring, a nitro group, and a methyl ester, suggests potential interactions with various enzymes and receptors. ontosight.ai

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. mdpi.comresearchgate.net This approach is valuable for understanding how a ligand like this compound might interact with a biological target. Ligand-based pharmacophore modeling, which derives a model from a set of known active molecules, is particularly useful when the 3D structure of the target protein is unavailable. mdpi.com

For indole derivatives, pharmacophore models often highlight features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings as crucial for binding. These features can be mapped onto the structure of this compound to predict its potential interactions. The indole nitrogen can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors. The indole ring itself provides a significant hydrophobic and aromatic region.

The nitro group is a key functional group that can significantly influence the biological activity of a compound. nih.gov In many bioactive nitro compounds, this group undergoes enzymatic reduction in biological systems. nih.gov This can occur through a one- or two-electron mechanism. A one-electron reduction produces an unstable nitro radical anion, while a two-electron reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates to form an amine. nih.gov

These reactive intermediates can covalently bind to biological macromolecules, including enzymes and DNA, which is a common mechanism for the antimicrobial activity of many nitro compounds. mdpi.com The presence of the nitro group can also impact the electronic properties of the entire molecule, influencing how it fits into the binding site of a target protein. For instance, the nitro group's electron-withdrawing nature can affect the reactivity and binding affinity of the rest of the molecule. Molecular docking studies on other nitro-containing compounds have shown that the nitro group can form crucial hydrogen bonds with key amino acid residues in the active sites of enzymes. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Asymmetric Synthesis

The synthesis of chiral molecules is a cornerstone of modern chemistry, and the development of enantiomerically pure compounds from prochiral precursors like methyl 3-(1H-indol-3-yl)-2-nitroacrylate is of significant academic interest. Future research is poised to focus on creating novel catalytic systems to control the stereochemistry of reactions involving this substrate.

Asymmetric catalysis is recognized as a highly efficient strategy for synthesizing chiral compounds, as a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. mdpi.com The field is broadly divided into metal-catalysis, organocatalysis, and biocatalysis. mdpi.com For indole (B1671886) derivatives, particularly those with electron-deficient alkenes such as nitroalkenes, several catalytic strategies have shown promise and could be adapted for this compound.

Promising catalytic systems for future exploration include:

Chiral Phosphoric Acids: These catalysts have been successfully used in asymmetric Friedel-Crafts alkylations of indoles and formal (2+3) cycloadditions of indolylmethanols. rsc.orgmdpi.com Their application could facilitate the enantioselective addition of various nucleophiles to the nitroacrylate system.

Metal-Based Catalysts: Complexes involving metals such as copper, nickel, and zinc have been effective in the asymmetric alkylation of indoles with related electrophiles. mdpi.com For instance, dinuclear zinc-ProPhenol catalysts and nickel(II)-imidazoline oxazoline (B21484) complexes have yielded chiral bis(3-indolyl)methanes with high enantioselectivity. mdpi.com

Organocatalysts: Beyond phosphoric acids, other organocatalytic modes of activation, including enamine, iminium, and phosphine (B1218219) catalysis, represent a major area of development. beilstein-journals.org These catalysts could be used to promote novel asymmetric transformations, such as Michael additions or cycloadditions, using the nitroacrylate as a key building block. beilstein-journals.org

The development of such catalytic systems would not only provide access to new, stereochemically complex indole derivatives but also contribute to the broader field of asymmetric synthesis. rsc.org

Exploration of New Reaction Pathways and Multi-Component Reactions

This compound is a versatile building block, possessing multiple reactive sites that can be exploited in novel reaction pathways. A significant future direction lies in its use in Multi-Component Reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a complex product, offering high levels of atom economy, efficiency, and molecular diversity from simple starting materials. researchgate.netmdpi.comjocpr.com

This approach is particularly valuable as it can rapidly generate libraries of complex molecules, which is a significant advantage over traditional, linear synthesis methods. mdpi.comeurekalert.org Future research could focus on designing MCRs that incorporate this compound to construct novel heterocyclic scaffolds. For example, a recent study detailed a one-pot synthesis of complex benzo[f]indole-4,9-dione derivatives through an MCR involving indole, demonstrating the potential for creating new C-C and C-N bonds in a single step. nih.gov

Furthermore, combining MCRs with domino reactions, where a single transformation sets off a cascade of subsequent intramolecular reactions, could lead to the synthesis of exceptionally complex molecular architectures. eurekalert.org Researchers have proposed this principle for indole nuclei, where a change in the polarity of a reactive intermediate in an MCR can trigger these domino processes. eurekalert.org Applying this concept to this compound could unlock pathways to previously inaccessible molecular frameworks.

Potential Reaction TypeReactantsPotential Product ClassReference
Multi-Component ReactionThis compound, Aldehyde, Amine, IsocyanideHighly substituted dipeptide-like structures mdpi.com
MCR-Domino ReactionThis compound, DienophileComplex polycyclic indole alkaloids eurekalert.org
Catalytic MCRThis compound, Arylglyoxal, Amino-naphthoquinoneFused indole-pyrrole-naphthoquinone systems nih.gov

Advanced SAR and Mechanistic Studies for Targeted Biological Pathways (non-clinical)

To guide the design of new derivatives for academic research, a deep understanding of the structure-activity relationships (SAR) and reaction mechanisms is crucial. Advanced SAR studies, which correlate specific structural features of a molecule with its chemical reactivity or physical properties, are a key future direction.

For this compound and its derivatives, this would involve systematic modifications of the core structure and observing the impact on reactivity or interaction with specific non-clinical biological targets. Drawing parallels from drug discovery, where SAR is fundamental, researchers can apply similar methodologies. For instance, studies on N-substituted indole derivatives have successfully identified key structural moieties responsible for binding to proteins like Mcl-1 through molecular modeling and the synthesis of focused compound libraries. nih.gov

Future non-clinical SAR studies on this compound could involve:

Modification of the Indole Ring: Introducing substituents at various positions (e.g., N1, C5, C6) to probe electronic and steric effects on its reactivity in cycloaddition or substitution reactions.

Alteration of the Acrylate (B77674) Moiety: Replacing the methyl ester with other groups (e.g., ethyl, tert-butyl, amides) to study their influence on reaction outcomes and product stability.

Varying the Nitro Group: While central to the compound's character, exploring isosteric replacements could reveal novel reactivity patterns.

These studies, supported by detailed mechanistic investigations using spectroscopic and computational methods, would provide a rational basis for designing new derivatives with tailored properties for specific academic applications.

Integration with Flow Chemistry and Green Chemistry Principles

The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly influencing synthetic route design. beilstein-journals.org Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, is a powerful technology for achieving these goals. beilstein-journals.orgmit.edu

Integrating the synthesis and subsequent reactions of this compound with flow chemistry presents a significant avenue for future research. The advantages of flow chemistry are numerous and well-documented:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling potentially hazardous reagents or intermediates. beilstein-journals.org

Improved Efficiency: Superior heat and mass transfer in flow reactors can lead to dramatically reduced reaction times and increased yields. mit.edu

Greener Processes: Flow chemistry often reduces solvent usage and waste generation, contributing to a more sustainable synthetic process. beilstein-journals.orgmit.edu

Access to Novel Reaction Conditions: The ability to operate at high temperatures and pressures safely allows for transformations that are difficult or impossible to achieve in batch processing. beilstein-journals.org

For example, the synthesis of indole derivatives has been successfully adapted to flow systems, including catalytic hydrogenations and N-alkylations, demonstrating the feasibility of this approach for related compounds. researchgate.net Future work could focus on developing a continuous-flow synthesis of this compound itself, as well as integrating subsequent transformations, such as asymmetric catalysis or multi-component reactions, into a streamlined, multi-step flow process. umontreal.ca

Flow Chemistry AdvantageApplication to this compoundReference
Process Intensification Reduction of reaction time from hours to minutes for synthesis or derivatization. mit.edu
Waste Reduction Minimizing the use of solvents and purification steps. mit.edu
Enhanced Safety Controlled handling of nitrated intermediates and reagents. beilstein-journals.org
Multi-step Synthesis Telescoping multiple reaction steps without intermediate isolation, e.g., synthesis followed by asymmetric reduction. researchgate.net

Computational Design of New Derivatives with Enhanced Academic Utility

Computational chemistry offers powerful tools for the rational design of new molecules with specific, desirable properties, thereby accelerating the research cycle and reducing experimental costs. For this compound, computational design can guide the synthesis of new derivatives with enhanced utility for academic study.

Future research in this area will likely employ a range of in silico techniques:

Structure-Based Design (SBDD): While often used in drug discovery, SBDD principles can be adapted for academic purposes. For example, one could design derivatives with specific conformations or electronic properties to probe a particular reaction mechanism. This involves computationally docking designed molecules into the active site of an enzyme or a catalyst to predict binding affinity and orientation. mdpi.commdpi.com

Quantum Mechanical (QM) Calculations: QM methods can be used to predict the reactivity of designed derivatives, calculate reaction energy barriers, and elucidate transition state geometries. This information is invaluable for understanding and predicting the outcomes of new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of new derivatives and their interactions with solvents or other molecules over time, which can be crucial for understanding their behavior in a reaction environment.

By using these computational approaches, researchers can pre-screen a large number of virtual compounds and prioritize the most promising candidates for synthesis. This strategy has been successfully applied to design novel indole-containing pyrazoles and other heterocyclic systems. niscpr.res.in The goal would be to create a feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine the computational models, leading to a more efficient and targeted exploration of the chemical space around this compound.

Q & A

Q. What are the established synthetic routes for methyl 3-(1H-indol-3-yl)-2-nitroacrylate, and what key reaction parameters influence yield and purity?

this compound is typically synthesized via condensation reactions between indole derivatives and nitroacrylic acid esters. Key parameters include:

  • Temperature control : Excess heat can lead to polymerization or decomposition of the nitroacrylate moiety.
  • Catalyst selection : Acidic or basic catalysts (e.g., Lewis acids) influence regioselectivity during nitration.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitro group stability and reaction homogeneity .
    Flow-chemistry approaches, as demonstrated in nitration optimizations, can improve reproducibility by minimizing side reactions through precise temperature and mixing control .

Q. How can spectroscopic techniques confirm the structure and stereochemistry of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify indole protons (δ 7.0–8.5 ppm) and the acrylate/nitro group coupling. 1H^1H-15N^{15}N HMBC can resolve nitro-indole interactions.
  • IR : Strong absorption bands at 1520–1550 cm1^{-1} (asymmetric NO2_2) and 1620–1650 cm1^{-1} (C=O) confirm functional groups.
  • X-ray crystallography : Resolves stereochemistry (E/Z configuration) and molecular packing. Reported crystal data for analogous indole-acrylates (e.g., monoclinic systems, R factor <0.05) validate structural assignments .

Q. What impurities arise during synthesis, and how can they be mitigated?

Common impurities include:

  • Unreacted indole derivatives : Detected via HPLC or TLC (Rf comparison).
  • Polymerized nitroacrylate : Minimized by inert atmosphere and low-temperature synthesis.
  • Regioisomers : Addressed using directing groups (e.g., methyl at indole C6) to control nitration position .
    Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the pure compound .

Advanced Research Questions

Q. How can regioselectivity in nitration be optimized for this compound?

Strategies include:

  • Protecting groups : Acetylation of indole N–H directs nitration to the C2/C3 position.
  • Electrophilic nitration agents : Use of HNO3_3/Ac2 _2O or NO2 _2BF4_4 in non-polar solvents (e.g., CH2 _2Cl2_2) enhances selectivity.
  • Computational modeling : DFT predicts electron density maps to identify reactive sites .

Q. How does the nitro group influence the acrylate moiety’s reactivity in further transformations?

The electron-withdrawing nitro group:

  • Activates the α,β-unsaturated ester for Michael additions (e.g., thiols, amines).
  • Reduces nucleophilic attack susceptibility at the carbonyl oxygen, stabilizing the compound under basic conditions.
    This duality enables applications in synthesizing heterocyclic scaffolds (e.g., pyrroloindoles) .

Q. What crystallographic challenges arise in resolving nitro-acrylate conformations?

  • Disordered nitro groups : Solved by low-temperature (100 K) data collection and SHELXL refinement with anisotropic displacement parameters.
  • Packing interactions : Hydrogen bonding between indole N–H and nitro O atoms stabilizes specific conformations. Reference monoclinic systems (e.g., space group C2/c, Z=8) provide validation frameworks .

Q. How can computational methods complement experimental data for this compound?

  • DFT calculations : Predict HOMO-LUMO gaps (∼4.5 eV for indole-nitroacrylates) to explain UV-Vis absorption.
  • Transition state modeling : Clarifies reaction pathways for nitration and cycloadditions.
  • Electrostatic potential maps : Correlate with X-ray charge density studies to validate electron distribution .

Q. How can contradictions in biological activity data for indole-nitroacrylates be resolved?

Discrepancies in antimicrobial or anticancer studies may stem from:

  • Impurity interference : Rigorous HPLC purity checks (>98%) are essential.
  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity).
  • Structural analogs : Compare this compound with non-nitro derivatives to isolate nitro-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.